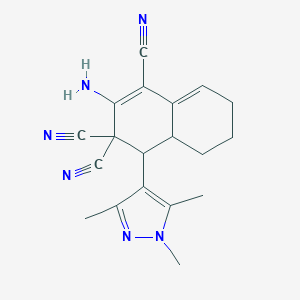![molecular formula C15H17ClN4O3S B280294 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280294.png)
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CDDP, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of pyrazole derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide may exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been found to inhibit the activity of COX-2 enzyme, which is responsible for the production of PGE2. In addition, 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been reported to inhibit the activity of NF-κB, which regulates the expression of genes involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using the method described above. 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide also has some limitations for lab experiments. It has been reported to have low solubility in water, which may limit its bioavailability. In addition, 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in in vitro studies.
Zukünftige Richtungen
For research on 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide include investigating its potential anticancer activity in vivo, understanding its mechanism of action, and optimizing its synthesis method and bioavailability for therapeutic applications.
Synthesemethoden
The synthesis of 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-N-(2,5-dimethoxyphenyl)carbamothioyl chloride with 1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a base. The reaction yields 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide as a white crystalline solid. This method has been reported in various scientific research studies and has been found to be effective for the synthesis of 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been reported to have potential anticancer activity. In vitro studies have shown that 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer cells. 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been found to have potential antifungal and antibacterial activity.
Eigenschaften
Molekularformel |
C15H17ClN4O3S |
|---|---|
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17ClN4O3S/c1-8-12(16)13(20(2)19-8)14(21)18-15(24)17-10-7-9(22-3)5-6-11(10)23-4/h5-7H,1-4H3,(H2,17,18,21,24) |
InChI-Schlüssel |
GOQSCESISYWZQZ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC)C |
Kanonische SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)

![2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)


![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280235.png)

